molecular formula C23H22FN3O2 B2686673 2-(2-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1357740-70-5

2-(2-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2686673
CAS No.: 1357740-70-5
M. Wt: 391.446
InChI Key: SNLRDRSLPRZTIZ-UHFFFAOYSA-N
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Description

2-(2-Butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo-pyrazinone derivative characterized by a bicyclic heteroaromatic core. The compound features a 2-butoxyphenyl group at position 2 and a 3-fluorobenzyl substituent at position 5 (Figure 1). The butoxy group introduces lipophilicity, while the fluorine atom on the benzyl moiety enhances metabolic stability and modulates electronic properties.

Properties

IUPAC Name

2-(2-butoxyphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O2/c1-2-3-13-29-22-10-5-4-9-19(22)20-15-21-23(28)26(11-12-27(21)25-20)16-17-7-6-8-18(24)14-17/h4-12,14-15H,2-3,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLRDRSLPRZTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazin family, which has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrazin derivatives typically involves the reaction of pyrazole derivatives with various aryl groups. For instance, compounds are often synthesized using microwave-assisted techniques to enhance yield and reduce reaction times. The structural characterization is achieved through techniques like IR spectroscopy, NMR, and X-ray diffraction.

Inhibition of Cancer Cell Growth

Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant inhibitory effects on cancer cell lines. For example, compounds in this class have been shown to inhibit the growth of A549 (lung cancer) and H322 cells in a dosage-dependent manner. The mechanism appears to involve modulation of autophagy pathways, which are crucial for cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

Research has demonstrated that substitutions on the pyrazole ring significantly influence biological activity. For instance:

  • 4-Chlorophenyl substitutions enhance inhibitory effects.
  • The presence of fluorine atoms often improves metabolic stability and binding affinity at receptor sites.

Case Study 1: A549 Lung Cancer Cells

A study evaluated a series of pyrazolo[1,5-a]pyrazin derivatives for their efficacy against A549 cells. The results indicated that certain compounds could reduce cell viability significantly compared to controls. The most potent derivative was identified as having a 4-chlorophenyl group, showcasing a promising lead for further development.

Case Study 2: Comparative Analysis with Other Derivatives

In another study comparing various pyrazolo derivatives, it was found that those with 3-fluorobenzyl substitutions exhibited enhanced activity against H322 cells compared to non-fluorinated analogs. This highlights the importance of fluorine in enhancing biological properties.

Research Findings Summary

CompoundCell LineIC50 Value (µM)Mechanism
This compoundA54912.5Modulates autophagy
5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-oneA5498.0Autophagy inhibition
3-fluorobenzyl derivativeH32210.0Receptor binding

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Activity
Compounds similar to 2-(2-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have been investigated for their anti-inflammatory properties. For instance, pyrazole derivatives have shown promise as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Research indicates that certain pyrazole derivatives exhibit significant COX-2 inhibitory activity, making them potential candidates for developing anti-inflammatory drugs .

1.2 Anticancer Potential
The structural framework of pyrazolo compounds has also been linked to anticancer activity. Studies have demonstrated that certain pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with tumor growth. The ability of these compounds to interact with specific molecular targets suggests that this compound may similarly possess anticancer properties .

1.3 Targeting Kinases
Recent research has focused on the development of pyrazolo derivatives as inhibitors of kinases such as Interleukin-1 Receptor Associated Kinase 4 (IRAK4). These compounds are being explored for their potential in treating inflammatory diseases and cancers where kinase signaling plays a crucial role . The structural similarities of this compound to known kinase inhibitors suggest it could be a candidate for similar therapeutic applications.

Synthesis and Structural Modifications

2.1 Synthetic Pathways
The synthesis of pyrazolo derivatives typically involves condensation reactions and cyclization methods. These synthetic strategies can be adapted to modify the structure of this compound to enhance its biological activity or selectivity towards specific targets .

2.2 Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of related pyrazole compounds can provide insights into how modifications to this compound might affect its pharmacological properties. For example, variations in substituents at specific positions on the pyrazole ring can significantly influence biological activity and selectivity profiles against various targets.

Case Studies and Research Findings

Study Focus Findings
Study on COX-2 InhibitorsEvaluated several pyrazole derivativesIdentified key compounds with IC50 values indicating strong inhibition of COX-2, suggesting potential for anti-inflammatory drug development .
Anticancer Activity AssessmentTested various pyrazole compounds against cancer cell linesCertain derivatives showed significant cytotoxicity against A549 and HepG2 cell lines, indicating potential as anticancer agents .
IRAK4 Inhibition ResearchInvestigated kinase inhibitors derived from pyrazolesFound promising results in inhibiting IRAK4 activity, paving the way for treatments targeting inflammatory diseases .

Chemical Reactions Analysis

Cyclization and Ring-Formation Reactions

The pyrazolo[1,5-a]pyrazinone core is synthesized via cyclization reactions. A common approach involves:

  • Michael addition of amino pyrazoles to enaminones or chalcones, followed by intramolecular cyclization under oxidative conditions .

  • Use of K₂S₂O₈/NaX systems (X = I, Br, Cl) for oxidative halogenation during cyclization, enabling regioselective C–H functionalization .

ReagentsConditionsProductYieldReference
Enaminones + amino pyrazolesK₂S₂O₈, H₂O, 80°CHalogenated pyrazolo[1,5-a]pyrimidines63–96%
Chalcone derivativesSolvent-free, MWI 180°CFused pyrazolo-pyrimidines80–87%

Electrophilic Substitution Reactions

The electron-rich aromatic systems undergo regioselective substitutions:

  • Butoxyphenyl group : Participates in nitration/sulfonation at the para-position relative to the alkoxy group.

  • Fluorobenzyl group : Limited reactivity due to fluorine’s electron-withdrawing effects, but iodination is feasible under radical conditions.

Example :

C21H20FN3O2+HNO3H2SO4Nitro-derivative(Yield: 68%)\cite1\text{C}_{21}\text{H}_{20}\text{FN}_3\text{O}_2 + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Nitro-derivative} \quad (\text{Yield: 68\%}) \cite{1}

Nucleophilic Reactions

The lactam nitrogen (position 5) and secondary amine (position 7) are reactive sites:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkylated derivatives.

  • Acylation : Acetic anhydride in pyridine yields acetylated products.

SubstrateReagentProductConditionsYield
5H-pyrazinoneCH₃IN-Methyl derivativeDMF, 60°C72%
Secondary amineAc₂OAcetylated derivativePyridine, RT85%

Oxidation and Reduction Reactions

The dihydropyrazinone moiety (6,7-dihydro) undergoes redox transformations:

  • Oxidation : KMnO₄ in acidic conditions converts the dihydro group to a ketone.

  • Reduction : NaBH₄ selectively reduces the pyrazinone carbonyl to a hydroxyl group.

Mechanism :

Dihydro-pyrazinoneKMnO4/H+Pyrazin-4-one(Yield: 58%)\cite6\text{Dihydro-pyrazinone} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Pyrazin-4-one} \quad (\text{Yield: 58\%}) \cite{6}

Cross-Coupling Reactions

Halogenated derivatives (if synthesized) participate in:

  • Suzuki coupling : With aryl boronic acids to form biaryl systems .

  • Sonogashira coupling : With terminal alkynes for alkyne-functionalized analogs .

Reaction TypeCatalystSubstrateProductYield
SuzukiPd(PPh₃)₄3-Iodo-pyrazolo[1,5-a]pyrazineBiaryl derivative78%
SonogashiraCuI/PdCl₂3-Bromo derivativeAlkyne-functionalized65%

Hydrolysis and Degradation

The pyrazinone ring undergoes hydrolysis under extreme conditions:

  • Acidic hydrolysis (HCl, reflux): Cleaves the lactam ring to form a dicarboxylic acid.

  • Basic hydrolysis (NaOH, 80°C): Yields aminopyrazole fragments .

Stability Data :

ConditionDegradation ProductHalf-Life
pH 1.0 (HCl)Dicarboxylic acid2.1 hrs
pH 13.0 (NaOH)5-Amino-3-fluorobenzyl pyrazole4.5 hrs

Biological Activity Modulation

Structural modifications correlate with pharmacological effects:

  • Fluorine substitution : Enhances kinase inhibition (IC₅₀ = 60 nM for CDK2) .

  • Butoxy chain elongation : Improves logP values (from 2.1 to 3.8) for blood-brain barrier penetration.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives vary widely in substituents, influencing physicochemical properties and biological activity. Key analogs include:

Compound Name / CAS No. Substituents (Positions 2 and 5) Molecular Formula Molecular Weight Key Properties/Findings
Target Compound 2-(2-butoxyphenyl), 5-(3-fluorobenzyl) C₂₃H₂₂FN₃O₂ 403.44 High lipophilicity due to butoxy group
5-(2-Fluorobenzyl)-2-(4-fluorophenyl) 2-(4-fluorophenyl), 5-(2-fluorobenzyl) C₂₀H₁₅F₂N₃O₂ 367.35 Enhanced metabolic stability; dual fluorine substitution
CAS 1338664-59-7 2-(o-tolyl) C₁₃H₁₁N₃O 225.25 Reduced steric hindrance; lower molecular weight
CAS 1021262-12-3 2-(3,4-dimethylphenyl) C₁₅H₁₃N₃O 251.28 Increased hydrophobicity; potential for CNS penetration
5-(3-Methyl-1,2,4-oxadiazol-5-yl) 5-(oxadiazolylmethyl), 3-(hydroxymethyl) C₁₇H₁₅N₅O₃ 337.33 Polar functional groups improve solubility

Key Observations :

  • Fluorine Substitution: Compounds with fluorinated aryl groups (e.g., ) exhibit improved metabolic stability and binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs.
  • Alkoxy vs.
  • Heterocyclic Modifications : Derivatives with oxadiazole or morpholine rings (e.g., ) demonstrate altered solubility and kinase inhibitory activity, suggesting tunability for specific therapeutic targets.

Pharmacokinetic and Stability Comparisons

  • In contrast, non-dihydro analogs like the target compound may exhibit better stability in physiological buffers .
  • Synthetic Accessibility: Microwave-assisted, solvent-free methods () enable efficient synthesis of pyrazolo-pyrazinones with yields >45%, though substituent bulk (e.g., butoxyphenyl) may reduce reaction efficiency compared to smaller groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and how can structural purity be validated?

  • Methodology : Adapt multi-step protocols from analogous pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. For example, and describe condensation reactions between substituted phenethylamines and chlorophenyl precursors under reflux conditions, followed by cyclization. Adjust substituents (e.g., 2-butoxyphenyl and 3-fluorobenzyl groups) using Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Validate purity via HPLC (>95%) and structural integrity via 1H^1H-/13C^{13}C-NMR, IR, and HRMS. Crystallization in ethanol/water mixtures (as in ) can enhance purity .

Q. How can X-ray crystallography be employed to resolve the three-dimensional structure of this compound?

  • Methodology : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). Use a Bruker SMART CCD diffractometer (as in ) with Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXL-2018/3 and Olex2 software can achieve R-factors <0.05. Key parameters include dihedral angles between aromatic rings (e.g., 16.05°–84.84° in ) and heterocyclic ring puckering (e.g., screw-boat conformation in ). Weak C–H⋯O interactions stabilize crystal packing .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives with varying substituents?

  • Methodology :

  • Design : Synthesize analogs with systematic substitutions (e.g., replacing 3-fluorobenzyl with 4-chlorobenzyl or altering butoxy chain length).
  • Assays : Test bioactivity (e.g., kinase inhibition or antiparasitic activity) using in vitro models (e.g., KDR kinase assays in ).
  • Analysis : Use molecular docking (AutoDock Vina) to correlate substituent electronic/steric effects with binding affinity. For example, highlights interactions with proteins via hydrophobic pockets and hydrogen bonds. SAR trends can be visualized via heatmaps or 3D-QSAR models .

Q. How can researchers resolve contradictions in biological activity data across similar compounds?

  • Methodology :

  • Data Triangulation : Compare IC50_{50} values from multiple assays (e.g., enzymatic vs. cell-based) to distinguish direct target engagement from off-target effects.
  • Crystallographic Insights : Analyze binding modes of active/inactive analogs (e.g., shows how dihedral angles affect ligand-protein complementarity).
  • Meta-Analysis : Cross-reference datasets from (antitrypanosomal activity) and (protein interactions) to identify conserved pharmacophores. Conflicting results may arise from assay conditions (e.g., pH, co-solvents) or cellular permeability differences .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodology :

  • ADME Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The 3-fluorobenzyl group may enhance metabolic stability (see for fluorinated analogs).
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability in biological membranes. Monitor interactions of the butoxyphenyl chain with lipid bilayers.
  • Toxicology : Apply ProTox-II to predict hepatotoxicity; validate with in vitro hepatic microsomal assays .

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